CDK9 Inhibition: Regioisomer Comparison
The pyrimidinylamine derivative incorporating the 3-fluoro-4-methoxy-5-nitro-phenyl moiety (US10294218, Example 87 / BDBM316259) exhibited an IC₅₀ value of <10,000 nM against human cyclin-dependent kinase 9 (CDK9/Cyclin T1), as measured in a fluorescence-based phosphorylation assay [1]. In the same patent series and identical assay format, the 4-fluoro-2-methoxy-phenyl analog (Example 113 / BDBM316285) achieved an IC₅₀ of 100 nM, representing an approximately 100-fold improvement in potency [2]. Furthermore, the methyl 2-hydroxy-5-(6-(2-methoxyphenyl)pyrimidin-4-ylamino)benzoate analog (Example 21) achieved an IC₅₀ of 1,000 nM [3]. This demonstrates that the 3-fluoro-4-methoxy-5-nitro substitution pattern imparts a specific, measurable CDK9 inhibitory profile that differs substantially from closely related analogs within the same chemotype.
| Evidence Dimension | CDK9/Cyclin T1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 10,000 nM (3-fluoro-4-methoxy-5-nitro-phenyl-pyrimidinylamine, Example 87) |
| Comparator Or Baseline | IC₅₀ = 100 nM (4-fluoro-2-methoxy-phenyl analog, Example 113); IC₅₀ = 1,000 nM (2-methoxyphenyl analog, Example 21) |
| Quantified Difference | ~100-fold less potent than Example 113; ~10-fold less potent than Example 21 |
| Conditions | Fluorescence-labeled peptide phosphorylation assay; human CDK9/Cyclin T1; Virostatics US Patents US10294218/US9617225 |
Why This Matters
For medicinal chemistry teams optimizing CDK9 inhibitor selectivity, the distinct potency of this substitution pattern provides a defined calibration point within the SAR landscape, enabling rational design decisions where intermediate potency is desired for selectivity tuning or where the nitro group serves as a prodrug or photoreactive handle.
- [1] BindingDB BDBM316259. (3-Fluoro-4-methoxy-5-nitro-phenyl)-[6-(2-methoxy-phenyl)-pyrimidin-4-yl]-amine; IC₅₀ < 1.00E+4 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=316259 (accessed 2026-04-25). View Source
- [2] BindingDB BDBM316285. 2-Dimethylamino-5-[6-(4-fluoro-2-methoxy-phenyl)-pyrimidin-4-ylamino]-benzamide; US10294218, Example 113; IC₅₀ = 100 nM. https://bindingdb.org (accessed 2026-04-25). View Source
- [3] BindingDB BDBM316193. Methyl 2-hydroxy-5-(6-(2-methoxyphenyl)pyrimidin-4-ylamino)benzoate; US10294218, Example 21; IC₅₀ = 1.00E+3 nM. https://bindingdb.org (accessed 2026-04-25). View Source
